3-Isopropylcyclobutanecarboxylic acid
CAS No.: 13363-91-2
Cat. No.: VC21286151
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13363-91-2 |
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Molecular Formula | C8H14O2 |
Molecular Weight | 142.2 g/mol |
IUPAC Name | 3-propan-2-ylcyclobutane-1-carboxylic acid |
Standard InChI | InChI=1S/C8H14O2/c1-5(2)6-3-7(4-6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10) |
Standard InChI Key | SIDXWUAGUXXTNA-UHFFFAOYSA-N |
SMILES | CC(C)C1CC(C1)C(=O)O |
Canonical SMILES | CC(C)C1CC(C1)C(=O)O |
Introduction
3-Isopropylcyclobutanecarboxylic acid is a unique organic compound characterized by a cyclobutane ring with an isopropyl group attached to the third carbon and a carboxylic acid (-COOH) functional group. Its molecular formula is , and it has a molecular weight of approximately 142.2 g/mol. This compound is known for its distinct structural features, which confer specific chemical and physical properties, making it valuable in various scientific and industrial applications .
Structural Features and Nomenclature
The structure of 3-Isopropylcyclobutanecarboxylic acid includes:
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A cyclobutane ring, which introduces ring strain and unique reactivity.
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An isopropyl group attached to the third carbon of the cyclobutane ring.
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A carboxylic acid functional group at position one, contributing to its acidic properties.
IUPAC Name:
3-(Propan-2-yl)cyclobutane-1-carboxylic acid
InChI Key:
Applications in Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its combination of functional groups. Its applications include:
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Chemical Transformations:
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The strained cyclobutane ring allows for diverse chemical reactions, including ring-opening processes.
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The carboxylic acid group enables esterification, amidation, and other functional group modifications.
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Synthesis of Complex Molecules:
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Material Science:
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Investigated for potential roles in developing advanced materials due to its structural rigidity.
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Biological Activity and Medicinal Chemistry
Although direct biological applications of 3-Isopropylcyclobutanecarboxylic acid are still under exploration, its structural analogs have shown promise in medicinal chemistry:
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Potential Therapeutic Roles:
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Ethylene Biosynthesis Regulation:
Synthesis Methods
Several methods exist for synthesizing this compound, often focusing on atom-efficient and selective routes:
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Cyclization Reactions:
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Cyclization of precursors containing carboxylic acid and alkene functionalities.
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Radical Addition Reactions:
Comparison with Related Compounds
To understand the uniqueness of 3-Isopropylcyclobutanecarboxylic acid, it is helpful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
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1-Methylcyclobutanecarboxylic acid | Smaller methyl substituent at position 1. | |
trans-Cyclobutane-1,2-dicarboxylic acid | Contains two carboxylic groups; more polar. | |
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Bicyclic structure; higher ring strain. |
Hazard Information:
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Signal Word: Warning
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Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
Precautionary Measures:
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Use personal protective equipment (PPE) such as gloves and goggles.
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Store in a sealed container at room temperature away from moisture.
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